molecular formula C24H24N2O3S B4014098 N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide

N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide

Cat. No. B4014098
M. Wt: 420.5 g/mol
InChI Key: BRAVVWKPBZDJFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide" often involves multi-step chemical reactions, including anionarylation, cyclization, and the treatment of starting materials with specific reagents to introduce desired functional groups. For example, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been obtained via copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. Subsequent cyclization of thiocyanatoamides leads to the formation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones (Baranovskyi et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. For instance, a study on the crystal structure of a related compound demonstrated the stabilization of its structure by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between aromatic rings, which are essential for understanding the molecular conformation (Sharma et al., 2016).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including cyclization, to yield heterocyclic structures with potential antimicrobial properties. The reactivity towards different reagents and the ability to form diverse structures underscore the chemical versatility and the range of possible derivatives that can be synthesized from the parent compound.

Physical Properties Analysis

The physical properties, such as melting points and solubility, can be influenced by the molecular structure and the presence of specific functional groups. For example, compounds synthesized from N-Boc-L-valine exhibited white or yellowish white powder forms with specific melting ranges, indicating the impact of structural modifications on their physical state (Noshi, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these compounds under different conditions. Studies have shown that synthesized compounds can exhibit antibacterial and antifungal activities, demonstrating the potential utility of these chemical properties in various applications (Baranovskyi et al., 2018).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-22(24(29)26-20-11-8-17(9-12-20)16(2)27)30-15-23(28)25-21-13-10-18-6-4-5-7-19(18)14-21/h4-14,22H,3,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAVVWKPBZDJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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